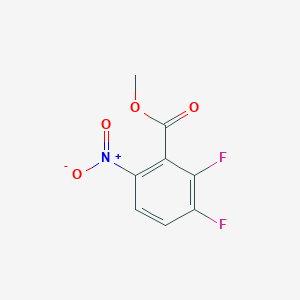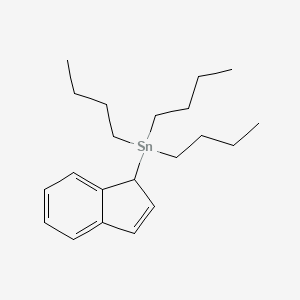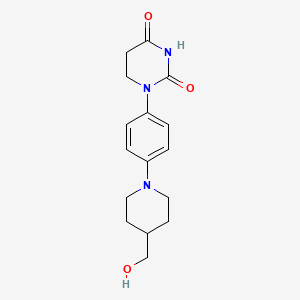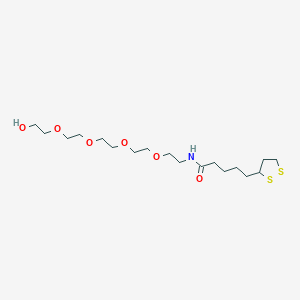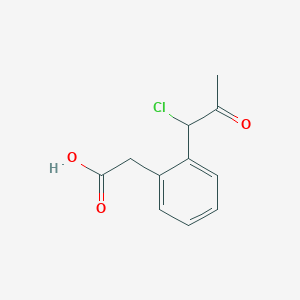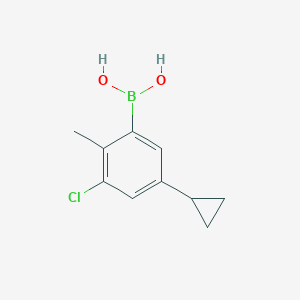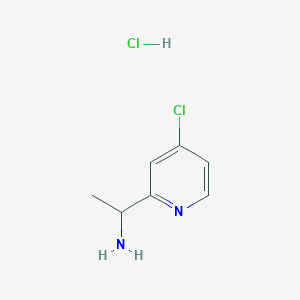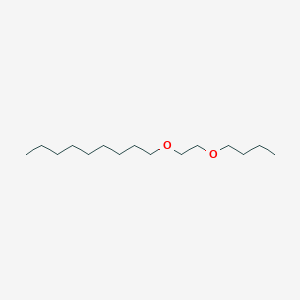
1-Butoxy-2-nonyloxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2-nonyloxy-ethane is an organic compound with the molecular formula C14H30O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-nonyloxy-ethane can be synthesized through the Williamson Ether Synthesis, a classic method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium butoxide and 1-bromo-2-nonanol under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-2-nonyloxy-ethane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or nonyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Butoxy-2-nonyloxy-ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes or receptors, and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-2-propanol: Another ether with similar solvent properties.
2-Butoxyethanol: Known for its use in cleaning products and industrial applications.
Eigenschaften
CAS-Nummer |
101082-17-1 |
|---|---|
Molekularformel |
C15H32O2 |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
1-(2-butoxyethoxy)nonane |
InChI |
InChI=1S/C15H32O2/c1-3-5-7-8-9-10-11-13-17-15-14-16-12-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
YSHCZNURJCWHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


